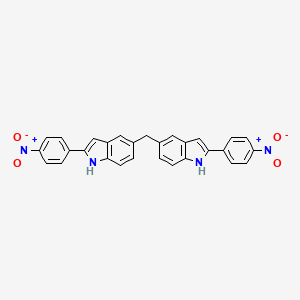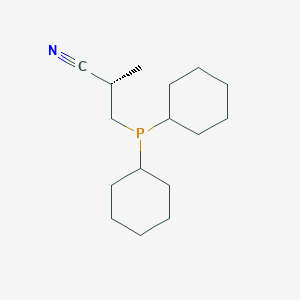
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is an organophosphorus compound that features a phosphanyl group attached to a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile typically involves the reaction of dicyclohexylphosphine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the phosphine on the nitrile group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile involves its interaction with molecular targets such as transition metals. The phosphanyl group acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The nitrile group can also interact with other functional groups, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-3-(Diphenylphosphanyl)-2-methylpropanenitrile
- (2S)-3-(Diisopropylphosphanyl)-2-methylpropanenitrile
- (2S)-3-(Dicyclohexylphosphanyl)-2-ethylpropanenitrile
Uniqueness
(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is unique due to the presence of the dicyclohexylphosphanyl group, which imparts steric bulk and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable ligand in catalysis, offering distinct advantages over similar compounds with different substituents.
Propriétés
Numéro CAS |
808750-82-5 |
|---|---|
Formule moléculaire |
C16H28NP |
Poids moléculaire |
265.37 g/mol |
Nom IUPAC |
(2S)-3-dicyclohexylphosphanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C16H28NP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h14-16H,2-11,13H2,1H3/t14-/m0/s1 |
Clé InChI |
GYTFITBKYVJTQS-AWEZNQCLSA-N |
SMILES isomérique |
C[C@H](CP(C1CCCCC1)C2CCCCC2)C#N |
SMILES canonique |
CC(CP(C1CCCCC1)C2CCCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

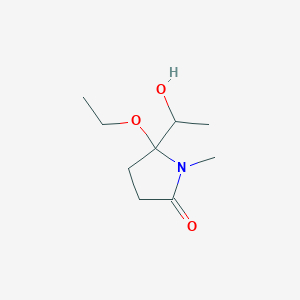
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

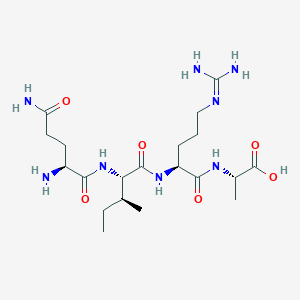
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
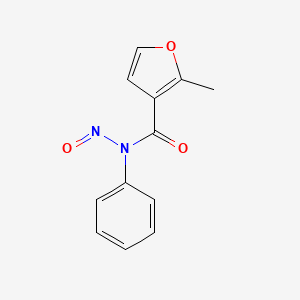
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
